3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
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Description
3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.307. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex molecule that likely interacts with multiple targetsIt’s known that indole derivatives, which share a similar structure to the compound, have been found to bind with high affinity to multiple receptors . Similarly, piperidine derivatives, another structural component of the compound, are present in more than twenty classes of pharmaceuticals .
Mode of Action
For instance, indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Piperidine derivatives also have a wide range of pharmacological applications .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . Similarly, piperidine derivatives have a broad range of pharmacological applications, indicating that they may also affect multiple pathways .
Result of Action
Given the biological activities associated with indole and piperidine derivatives, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
3-[1-(2-pyrrol-1-ylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-12(9-15-5-1-2-6-15)16-7-3-11(4-8-16)17-13(19)10-21-14(17)20/h1-2,5-6,11H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJMLGQJMNRQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.